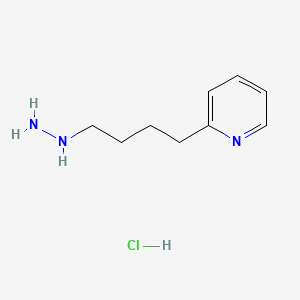

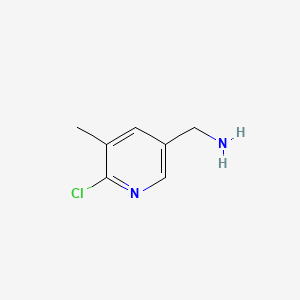

4,6-Dibromopyridazin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,6-Dibromopyridazin-3-amine is a chemical compound with the molecular formula C4H3Br2N3 . It has an average mass of 252.895 Da and a monoisotopic mass of 250.869354 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C4H3Br2N3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9) .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

Preparation of Disubstituted Aminopyridazines : An efficient method for preparing 4,6 or 5,6 disubstituted 3-aminopyridazines has been developed, starting from 4-bromo-pyridazine-3,6-dione. This involves a combination of amination and Pd(0) cross-coupling reactions under microwave irradiation (Schmitt, Araújo-Júnior, Oumouch, & Bourguignon, 2006).

Palladium-Catalysed Aminocarbonylation : The aminocarbonylation of 5-Iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones using palladium catalysis has shown high reactivity, resulting in 4,5-dicarboxamides with primary amines (Takács, Czompa, Krajsovszky, Mátyus, & Kollár, 2012).

Synthesis of 4-Alkylaminopyridazine Derivatives : A series of 3-substituted, 6-substituted, and unsymmetrical 3,6-disubstituted 4-alkylaminopyridazines were synthesized through chemo- and regioselective reactions, combining amination and palladium-catalyzed cross-coupling reactions (Blaise et al., 2014).

Anticancer Applications : A new series of 3-allylthio-6-(mono or disubstituted) aminopyridazines displayed antiproliferative activities against various cancer cell lines, suggesting potential as anticancer agents (Won & Park, 2010).

Solid Phase Synthesis of Aminopyridazines : A versatile approach for the solid phase synthesis of aminopyridazines was developed using resin-bound thiophenols, which introduces diversity into the molecule (Parrot, Wermuth, & Hibert, 1999).

Synthesis of Polyhalogenated 2-(Phenylamino)pyridines : Thermal amination reactions of 2,6-dibromopyridine with various halogenated anilines were achieved, yielding polyhalogenated 2-(phenylamino)pyridines (Waldvogel, Faust, Barkmann, Fröhlich, & Wolff, 2009).

Safety and Hazards

特性

IUPAC Name |

4,6-dibromopyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2N3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXKTTUTGHERSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Br)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673176 |

Source

|

| Record name | 4,6-Dibromopyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1206487-35-5 |

Source

|

| Record name | 4,6-Dibromopyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl-](/img/structure/B578402.png)

![3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid](/img/structure/B578412.png)

![3-Hydroxy-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B578417.png)

![2H-Pyrrolo[2,3-b]pyridin-3(7H)-one](/img/structure/B578419.png)